molecular formula C20H19N3O3S B2535475 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851131-37-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2535475
CAS No.: 851131-37-8
M. Wt: 381.45
InChI Key: JPJXPQRTIAZLRF-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a 1,3-benzodioxole moiety, a common structural motif found in compounds that interact with various enzyme systems , linked to a methylphenyl-imidazole group via a sulfanyl acetamide bridge. The distinct molecular architecture, combining heterocyclic and aryl components, makes it a valuable intermediate or scaffold for investigating novel biological pathways. While its specific mechanism of action is a subject of ongoing research, compounds with similar structural features, such as phenylimidazoles, have been studied for their potential interactions with enzymes like nitric oxide synthase (NOS) . Researchers can utilize this chemical as a key building block in organic synthesis, a candidate for high-throughput screening in drug discovery, or a tool compound for probing structure-activity relationships (SAR) in the development of enzyme inhibitors or receptor modulators. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly labeled For Research Use Only and is not intended for human, veterinary, or household use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-3-2-4-16(9-14)23-8-7-21-20(23)27-12-19(24)22-11-15-5-6-17-18(10-15)26-13-25-17/h2-10H,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJXPQRTIAZLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound : N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide C₂₀H₁₉N₃O₃S 381.45 Benzodioxolylmethyl, 3-methylphenyl-imidazole Not reported (inferred anticancer/antimicrobial) -
Compound W1 : 3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide C₂₂H₁₆N₆O₅S 500.46 Benzimidazole, 2,4-dinitrophenyl Antimicrobial, anticancer
Compound 29 : N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzimidazol-2-yl)phenyl)acetamide C₁₈H₁₉N₃O₃S 357.43 Methylsulfonyl-benzimidazole, ethyl group Anticancer
N-(1,3-Benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide C₂₅H₂₂N₃O₅S 491.52 3,4-Dimethoxyphenyl, 4-fluorophenyl-imidazole Not reported
N-(2H-1,3-Benzodioxol-5-yl)-2-{[1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide C₁₆H₁₇N₃O₄S 347.39 Cyclopropyl, hydroxymethyl-imidazole Research use (no activity data)
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₀H₁₈N₄O₂S 378.45 Oxadiazole, indole-methyl Enzyme inhibition

Key Observations

Structural Variations and Physicochemical Properties :

  • The target compound and the derivative in share the benzodioxole group, which increases lipophilicity compared to oxadiazole-based analogs (e.g., ). This may enhance blood-brain barrier penetration or intracellular uptake .
  • Electron-withdrawing groups (e.g., dinitrophenyl in W1 ) reduce basicity, whereas electron-donating groups (e.g., 3-methylphenyl in the target compound) may improve binding to hydrophobic enzyme pockets.

Biological Activity Trends :

  • Antimicrobial/Anticancer Activity : The presence of aryl groups (e.g., 3-methylphenyl or dinitrophenyl) correlates with antimicrobial and anticancer effects, as seen in W1 . The target compound’s 3-methylphenyl substituent may offer similar efficacy.
  • Enzyme Inhibition : Oxadiazole derivatives (e.g., ) exhibit enzyme inhibition, suggesting that the imidazole-sulfanyl scaffold in the target compound could interact with similar targets (e.g., kinases or proteases).

Synthetic Accessibility :

  • Derivatives with simpler substituents (e.g., cyclopropyl in ) are commercially available, indicating straightforward synthesis. In contrast, nitro or sulfonyl groups (e.g., W1 , compound 29 ) require multi-step protocols, increasing complexity.

Research Findings and Gaps

  • Anticancer Potential: Compound 29 and W1 demonstrate anticancer activity, suggesting the target compound merits evaluation in similar assays.
  • Enzyme Targets : The oxadiazole derivative in inhibits enzymes like carbonic anhydrase, implying the target’s sulfanyl acetamide group could be optimized for selective inhibition.
  • Pharmacokinetic Data: No evidence provides logP, solubility, or metabolic stability data for the target compound. Future studies should address these gaps.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features:

  • A benzodioxole ring which is known for its role in various biological activities.
  • An imidazole ring , contributing to the compound's ability to interact with biological targets.
  • A sulfanylacetamide group , which may enhance binding to specific proteins or enzymes.

The biological activity of this compound is hypothesized to involve:

  • Non-covalent interactions : The benzodioxole and imidazole rings can engage in π-π stacking and hydrogen bonding with target proteins.
  • Enzyme inhibition : The sulfanylacetamide moiety may interact with metal ions or cofactors, influencing enzyme activity.

Biological Activity Overview

Research has indicated several areas where this compound shows promise:

Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation. For instance, virtual docking studies have shown potential interactions with the epidermal growth factor receptor (EGFR), a common target in cancer therapy .

Antimicrobial Properties

Compounds containing imidazole rings are often explored for their antimicrobial properties. The presence of the sulfanyl group may enhance these effects by disrupting microbial cell membranes or interfering with metabolic processes.

Neuroprotective Effects

Research into related compounds suggests potential neuroprotective properties, making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neurotransmitter systems could be significant.

Case Studies and Research Findings

A review of recent studies highlights the biological activities associated with this compound:

StudyFindings
In vitro studies on cancer cells Demonstrated inhibition of cell growth in various cancer lines when treated with similar compounds. Synergistic effects were noted when combined with established drugs like cetuximab .
Antimicrobial assays Showed promising results against bacterial strains, indicating the compound's potential as an antimicrobial agent .
Neuroprotective assays Exhibited protective effects in models of oxidative stress, suggesting a role in neuroprotection.

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